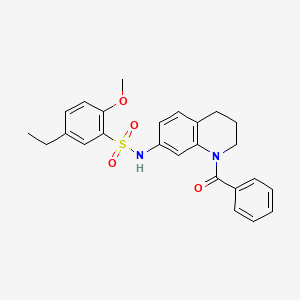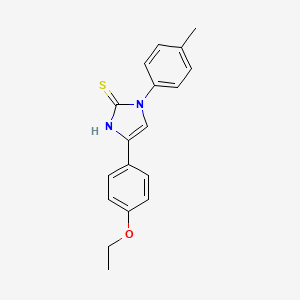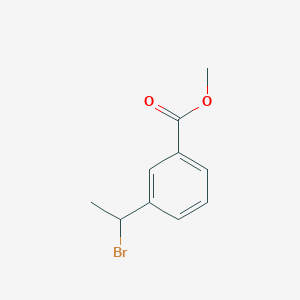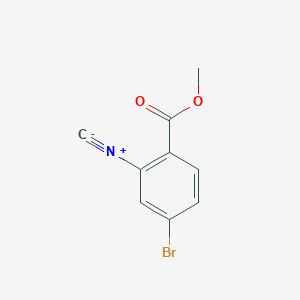
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Compounds incorporating the tetrahydroquinoline moiety and sulfonamide groups have been extensively studied for their pharmacological potential. For example, a study on quinazoline derivatives, structurally related to tetrahydroquinolines, revealed their significant diuretic, antihypertensive, and anti-diabetic activities in rats. These findings underscore the therapeutic potential of such compounds in managing cardiovascular and metabolic disorders (Rahman et al., 2014).
Catalysis and Organic Synthesis
The application of sulfonamide derivatives in organic synthesis highlights their utility in constructing complex molecules. A notable example is the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating the efficiency of sulfonamides in facilitating challenging bond formations (Chaitanya et al., 2013).
Anticancer Research
Research on tetrahydroisoquinoline derivatives has identified their potential as anticancer agents. For instance, synthesized analogs containing the tetrahydroisoquinoline moiety exhibited potent cytotoxicity against breast cancer cell lines, underscoring the promise of these compounds in cancer therapy (Redda et al., 2010).
Pro-apoptotic Effects in Cancer Cells
Sulfonamide derivatives have been synthesized to explore their pro-apoptotic effects on cancer cells, activating key signaling pathways such as p38/ERK phosphorylation. This indicates the potential of sulfonamides in inducing programmed cell death in cancerous cells, providing a pathway to novel cancer treatments (Cumaoğlu et al., 2015).
Antimicrobial and Antituberculosis Activities
Novel thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, presenting a new avenue for tackling antibiotic-resistant bacterial infections. The structure-activity relationship analysis of these compounds provides insights into designing more effective antituberculosis agents (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-18-11-14-23(31-2)24(16-18)32(29,30)26-21-13-12-19-10-7-15-27(22(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGSSFMZAFEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)


![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)